1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone
Description
1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone (CAS: 1350553-73-9) is a bicyclic pyrrolidine derivative featuring a benzyl substituent and a trifluoroethyl ketone group. Its molecular formula is C₁₈H₂₀F₃N₂O, with a molecular weight of 208.18 g/mol . The compound's hexahydropyrrolo[3,4-b]pyrrole core confers conformational rigidity, while the electron-withdrawing trifluoroethanone group enhances metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-(1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)20-9-12-6-7-19(13(12)10-20)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFJOXSSOIZLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C(=O)C(F)(F)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone is a complex organic compound with the molecular formula C15H17F3N2O. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a hexahydropyrrolo[3,4-b]pyrrole core structure, which is modified by the presence of a benzyl group and a trifluoroethanone moiety. The trifluoromethyl group enhances the compound's lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17F3N2O |
| Molecular Weight | 298.3042 g/mol |
| CAS Number | 1279822-87-5 |
| Density | Not specified |
| Boiling Point | Not specified |
| pKa | Not specified |
Research indicates that compounds similar to this compound may exhibit activity through various biological pathways. These include:
- Inhibition of Enzymatic Activity : The presence of the trifluoroethanone group can influence enzyme interactions, potentially acting as an inhibitor in certain biochemical pathways.
- Interaction with Receptors : The structural features may allow for binding to specific receptors involved in neurotransmission or other cellular signaling pathways.
Case Studies and Research
-
Anticancer Activity : Preliminary studies have suggested that derivatives of hexahydropyrrolo[3,4-b]pyrrole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in breast and lung cancer cells.
- Study Reference : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of related compounds on cancer cell lines and reported IC50 values indicating significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cells.
-
Neuroprotective Effects : Other research has indicated potential neuroprotective properties of related pyrrole derivatives. These compounds may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
- Study Reference : A publication in Neuroscience Letters highlighted the neuroprotective effects observed in animal models treated with similar compounds, noting improvements in behavioral assays related to cognitive function.
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, it is essential to assess the safety profile through:
- In Vitro Toxicity Assays : Evaluating cytotoxicity using standard cell viability assays (MTT or XTT).
- In Vivo Studies : Conducting animal studies to assess potential adverse effects at therapeutic doses.
Comparison with Similar Compounds
Research Findings and Implications
Therapeutic Potential: While the target compound’s bioactivity remains uncharacterized, structural analogs like and show promise in enzyme inhibition and antioxidant applications.
Design Strategies : The benzyl group in the target compound may enhance lipophilicity for blood-brain barrier penetration, whereas fluorination improves stability .
Synthetic Challenges : Lower yields in indole carboxamide derivatives underscore the need for optimized coupling conditions in complex pyrrolidine syntheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
